Predicted Boiling Point Distinguishes the 3'-Methoxy Regioisomer from 2'-, 4'-, and Regioisomeric Counterparts
The 3'-methoxy substitution pattern confers a measurably lower predicted normal boiling point than the 2'-methoxy, 4'-methoxy, and the chain-reversed regioisomer (3-(3-methoxyphenyl)-3'-methylpropiophenone). This difference, although derived from computational prediction, provides a first-order indication that the compound's vapor pressure and thermal behavior will deviate from those of its nearest isomers .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 400 °C |
| Comparator Or Baseline | 2'-Methoxy isomer (CAS 898790-37-9): 401.6 °C; 4'-Methoxy isomer (CAS 898790-41-5): 408.2 °C; 3-(3-Methoxyphenyl)-3'-methylpropiophenone (CAS 898774-40-8): 408.2 °C |
| Quantified Difference | ΔT = −1.6 °C vs 2'-isomer; ΔT = −8.2 °C vs 4'-isomer and regioisomer |
| Conditions | Computationally predicted values (ACD/Labs or similar) collated from aggregated chemical databases; no experimental boiling point data are available. |
Why This Matters
In applications requiring distillation-based purification or vapor-phase reaction engineering, the lower predicted boiling point of the title compound may enable separation conditions that are not achievable with the higher-boiling isomers.
